molecular formula C6H7N3O2 B1627657 Pyridin-3-yl hydrazinecarboxylate CAS No. 313989-79-6

Pyridin-3-yl hydrazinecarboxylate

Cat. No.: B1627657
CAS No.: 313989-79-6
M. Wt: 153.14 g/mol
InChI Key: XSEZBKCXFWDDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-yl hydrazinecarboxylate is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a hydrazinecarboxylate moiety. The hydrazinecarboxylate group confers reactivity for nucleophilic substitutions or cyclization reactions, common in constructing nitrogen-rich heterocycles .

Properties

CAS No.

313989-79-6

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

pyridin-3-yl N-aminocarbamate

InChI

InChI=1S/C6H7N3O2/c7-9-6(10)11-5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10)

InChI Key

XSEZBKCXFWDDNM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC(=O)NN

Canonical SMILES

C1=CC(=CN=C1)OC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-3-Aminopyrazinecarboxylate (CAS 16298-03-6)

  • Molecular Structure: Differs in the pyrazine core (vs. pyridine) and an amino group at the 3-position.
  • Physical Properties: Molecular weight: 153.14 g/mol (vs. ~167.14 g/mol for pyridin-3-yl hydrazinecarboxylate, estimated). Solubility: Soluble in methanol/DMSO; solid state: white .
  • Synthesis : Derived from pyrazine precursors, contrasting with pyridin-3-yl derivatives that may involve hydrazine coupling to pyridine carboxylates .
  • Applications : Used in antimicrobial and antioxidant research, leveraging the pyrazine scaffold’s bioactivity .

3-Chloro-6-Hydrazinopyridazine (CAS 17284-97-8)

  • Molecular Structure : A pyridazine ring with hydrazine and chlorine substituents, differing in ring saturation and substituent positions.
  • Safety Profile : Requires protective gear (gloves, respirators) during handling due to uncharacterized toxicity .

1-(Pyridin-3-yl)piperazine Hydrochloride

  • Structural Contrast : Replaces hydrazinecarboxylate with a piperazine ring, altering basicity and hydrogen-bonding capacity.

tert-Butyl Hydrazinecarboxylate Derivatives

  • Synthetic Utility : Used as protecting groups in multi-step syntheses (e.g., for pyrrolo-pyrazine intermediates ).
  • Thermal Stability : The tert-butyl group enhances stability during acidic/basic conditions, a trait absent in unprotected hydrazinecarboxylates .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications Safety Considerations
This compound* C₆H₆N₃O₂ ~167.14 Pyridine, hydrazinecarboxylate Methanol/DMSO (inferred) Heterocycle synthesis Likely hazardous (unverified)
Methyl-3-aminopyrazinecarboxylate C₆H₇N₃O₂ 153.14 Pyrazine, amino, carboxylate Methanol/DMSO Antimicrobial agents Low hazard (no data)
3-Chloro-6-hydrazinopyridazine C₄H₅ClN₄ 144.56 Pyridazine, hydrazine, Cl Not specified Triazolo-pyridazine synthesis Requires PPE
1-(Pyridin-3-yl)piperazine HCl C₉H₁₄ClN₃ 215.69 Pyridine, piperazine Water (inferred) Pharmaceutical intermediates No known hazards

*Estimated properties based on structural analogs.

Key Research Findings and Contrasts

  • Reactivity : Hydrazinecarboxylates (e.g., pyridin-3-yl derivatives) excel in forming nitrogen heterocycles, whereas piperazine analogs (e.g., 1-(pyridin-3-yl)piperazine) are more suited for receptor-targeting due to their basicity .
  • Safety: Hydrazine-containing compounds (e.g., 3-chloro-6-hydrazinopyridazine) often necessitate rigorous safety protocols, unlike non-hydrazine derivatives .
  • Synthetic Flexibility : tert-Butyl hydrazinecarboxylates offer stability for stepwise synthesis, whereas unprotected analogs (e.g., this compound) may require in situ derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.